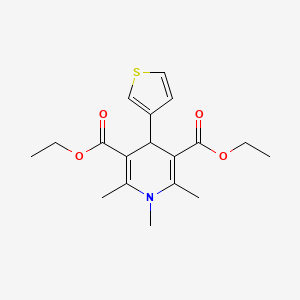![molecular formula C22H21N3O3 B5297994 N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5297994.png)
N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide, commonly known as FPhF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPhF is a furamide derivative that exhibits promising pharmacological properties, making it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of FPhF is not fully understood. However, it is believed that the compound exerts its pharmacological effects by binding to specific receptors in the body. FPhF has been shown to bind to the mu-opioid receptor, which is involved in pain perception, and the 5-HT1A receptor, which is involved in mood regulation.
Biochemical and Physiological Effects:
FPhF exhibits a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory conditions such as arthritis. FPhF has also been shown to have anxiolytic and antidepressant effects, indicating its potential use in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
FPhF has several advantages for lab experiments. The compound is easy to synthesize and has a high yield. FPhF is also stable under normal laboratory conditions, making it easy to handle. However, FPhF has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. FPhF also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of FPhF. One potential direction is the development of FPhF-based drugs for the treatment of cancer. Another potential direction is the investigation of the compound's effects on the immune system. FPhF has been shown to modulate the immune response, and further studies could explore its potential use in the treatment of autoimmune disorders. Additionally, the development of more potent and selective FPhF analogs could lead to the discovery of new drugs with improved pharmacological properties.
Synthesemethoden
The synthesis of FPhF involves the reaction of 3-[(4-phenyl-1-piperazinyl)carbonyl]aniline with furfurylamine in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of FPhF is high. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
FPhF has been extensively studied for its potential therapeutic applications. The compound exhibits a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-cancer properties. FPhF has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(20-10-5-15-28-20)23-18-7-4-6-17(16-18)22(27)25-13-11-24(12-14-25)19-8-2-1-3-9-19/h1-10,15-16H,11-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDSSQYTZGONCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-{3-[(4-Phenylpiperazino)carbonyl]phenyl}-2-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-acetyl-6-methyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5297915.png)

![6-acetyl-5-(2,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5297936.png)
![N,3-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5297943.png)
![N-(2-(9-methyl-9H-carbazol-3-yl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297955.png)

![1-(4-fluorobenzyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297963.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5297966.png)
![methyl 2-({2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5297967.png)
![N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5297975.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5297999.png)
![1-ethyl-N-{2-[(2-fluoro-4-methylphenyl)amino]-1-methyl-2-oxoethyl}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5298006.png)
![6-{[(1-propyl-4-piperidinyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5298011.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B5298022.png)